molecular formula C9H16N2O B1355850 Cyclobutyl(piperazin-1-yl)methanone CAS No. 64579-67-5

Cyclobutyl(piperazin-1-yl)methanone

Cat. No.: B1355850
CAS No.: 64579-67-5
M. Wt: 168.24 g/mol
InChI Key: FKHMNODTEFBVPC-UHFFFAOYSA-N
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Description

Cyclobutyl(piperazin-1-yl)methanone is a chemical compound with the molecular formula C₉H₁₆N₂O It is a heterocyclic compound that contains both a cyclobutyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(piperazin-1-yl)methanone typically involves the reaction of cyclobutanone with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperazine, followed by the addition of cyclobutanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(piperazin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted piperazine derivatives with various alkyl groups.

Scientific Research Applications

Cyclobutyl(piperazin-1-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclobutyl(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, these compounds can modulate the endocannabinoid system, which plays a role in various physiological processes, including pain, inflammation, and cancer progression .

Comparison with Similar Compounds

Cyclobutyl(piperazin-1-yl)methanone can be compared with other similar compounds, such as:

    Phenyl(piperazin-1-yl)methanone: Similar in structure but contains a phenyl group instead of a cyclobutyl group.

    Cyclohexyl(piperazin-1-yl)methanone: Contains a cyclohexyl group instead of a cyclobutyl group.

    Benzyl(piperazin-1-yl)methanone: Contains a benzyl group instead of a cyclobutyl group.

The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs

Biological Activity

Cyclobutyl(piperazin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to a piperazine ring through a methanone linkage. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, derivatives of this compound have been identified as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, these compounds modulate the endocannabinoid system, which plays critical roles in pain, inflammation, and cancer progression.

Biological Activities

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
  • Anticancer Potential : The compound has also been studied for its anticancer properties. In particular, it has shown activity against specific cancer cell lines, suggesting potential as a therapeutic agent in oncology.
  • Neurotransmitter Modulation : this compound and its derivatives have been investigated for their effects on neurotransmitter systems, particularly targeting histamine receptors. This modulation may have implications for treating neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. A study identified key modifications that enhance potency against specific targets:

ModificationEffect on Activity
Addition of methyl groups on the piperazine ringIncreased binding affinity
Variation in cyclobutyl substituentsAltered selectivity towards specific receptors
Introduction of halogen atomsEnhanced antimicrobial properties

These findings indicate that subtle changes in the chemical structure can significantly impact biological efficacy.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1 : Investigated the compound's effect on Mycobacterium tuberculosis, demonstrating that it inhibits inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme for bacterial survival . This inhibition suggests potential as an anti-tubercular agent.
  • Study 2 : Evaluated the compound's role as a CB1 receptor inverse agonist. Results indicated that it selectively binds to CB1 with a Ki value of 220 nM, showing promise for obesity treatment without central side effects commonly associated with other CB1 antagonists .

Future Directions

Research into this compound is ongoing, focusing on:

  • Optimizing Derivatives : Continued exploration of structural modifications to enhance potency and selectivity.
  • Clinical Applications : Investigating therapeutic applications in infectious diseases and metabolic disorders.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.

Properties

IUPAC Name

cyclobutyl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(8-2-1-3-8)11-6-4-10-5-7-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHMNODTEFBVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588341
Record name Cyclobutyl(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64579-67-5
Record name Cyclobutyl(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclobutanecarbonylpiperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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